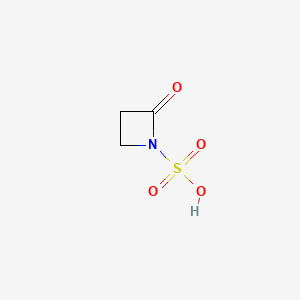

2-Oxoazetidine-1-sulfonic acid

Description

Structure

3D Structure

Properties

CAS No. |

88403-16-1 |

|---|---|

Molecular Formula |

C3H5NO4S |

Molecular Weight |

151.14 g/mol |

IUPAC Name |

2-oxoazetidine-1-sulfonic acid |

InChI |

InChI=1S/C3H5NO4S/c5-3-1-2-4(3)9(6,7)8/h1-2H2,(H,6,7,8) |

InChI Key |

CDFGMYLBUSYTKQ-UHFFFAOYSA-N |

SMILES |

C1CN(C1=O)S(=O)(=O)O |

Canonical SMILES |

C1CN(C1=O)S(=O)(=O)O |

Other CAS No. |

88403-16-1 |

Synonyms |

SQ 28502 SQ-28,502 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Oxoazetidine 1 Sulfonic Acid and Its Derivatives

Diverse Synthetic Routes to the 2-Oxoazetidine Ring System

The construction of the 2-oxoazetidine, or β-lactam, ring is a pivotal step in the synthesis of monobactam antibiotics. Both intramolecular and intermolecular strategies have been successfully employed, each offering distinct advantages in terms of stereocontrol and substituent compatibility.

Intramolecular Cyclization Strategies for Azetidine (B1206935) Ring Formation

Intramolecular cyclization is a powerful strategy for forming the 2-oxoazetidine ring, typically involving the formation of the N1-C4 bond. These methods often start with readily available chiral precursors, such as β-hydroxy amino acids, allowing for the stereospecific construction of the β-lactam core.

A significant advancement in the synthesis of the 2-oxoazetidine-1-sulfonic acid moiety involves the intramolecular cyclization of acyl sulfamates derived from β-hydroxy amino acids. This approach leverages the inherent chirality of the starting amino acid to produce enantiomerically pure β-lactams. The general strategy involves the conversion of the β-hydroxy group into a suitable leaving group, followed by a base-mediated intramolecular nucleophilic substitution by the nitrogen of the sulfamate (B1201201) group.

The key steps in this synthetic sequence typically involve:

N-acylation and Sulfamoylation: The amino group of a β-hydroxy amino acid is first acylated, and the resulting amide is then sulfamoylated.

Activation of the Hydroxyl Group: The β-hydroxyl group is activated to facilitate its displacement. This can be achieved through various methods, such as conversion to a mesylate or tosylate, or through the use of Mitsunobu reaction conditions.

Intramolecular Cyclization: Treatment with a suitable base promotes the intramolecular S(_N)2 reaction, where the sulfamate nitrogen displaces the activated hydroxyl group, leading to the formation of the 2-oxoazetidine ring.

This methodology provides a convergent and stereocontrolled route to the desired β-lactam core. The choice of activating agent and base can be crucial for optimizing the yield and minimizing side reactions.

An effective method for the preparation of (S)-3-amino-2-oxoazetidine-1-sulfonic acids proceeds through the cyclization of hydroxamic esters derived from L-α-amino-β-hydroxy acids. This strategy, reported by Miller et al. in 1982, offers a stereospecific route to the monobactam nucleus from readily available chiral precursors like L-threonine and L-serine.

The synthesis commences with the protection of the amino group of the L-α-amino-β-hydroxy acid, for instance, as a benzyloxycarbonyl (Cbz) derivative. The carboxylic acid is then converted to an O-benzyl hydroxamic acid ester. The crucial cyclization step is achieved by treating the N-protected β-hydroxy hydroxamic acid ester with a sulfonylating agent, such as sulfur trioxide-pyridine complex, followed by an intramolecular cyclization facilitated by a base. The β-hydroxyl group is activated in situ by the sulfonylating agent, which then undergoes displacement by the hydroxamate nitrogen.

A representative reaction scheme starting from Cbz-protected L-threonine is outlined below:

| Starting Material | Reagents | Intermediate | Product |

| N-Cbz-L-threonine | 1. Isobutyl chloroformate, N-methylmorpholine 2. O-Benzylhydroxylamine | N-Cbz-L-threonine-O-benzylhydroxamate | |

| N-Cbz-L-threonine-O-benzylhydroxamate | 1. SO₃·pyridine 2. Base (e.g., potassium carbonate) | In situ O-sulfonylated intermediate | (3S,4S)-1-(Benzyloxy)-3-(benzyloxycarbonylamino)-4-methyl-2-oxoazetidine |

Subsequent hydrogenolysis of the benzyl (B1604629) and benzyloxycarbonyl protecting groups yields the free 3-amino-2-oxoazetidine, which can then be sulfonated at the N1 position to afford the final this compound derivative.

The formation of the 2-oxoazetidine ring via intramolecular cyclization of β-amino acid derivatives is fundamentally an intramolecular nucleophilic substitution (S(_N)2) reaction. Mechanistic studies, both computational and experimental, have provided valuable insights into the stereochemical outcome and reaction kinetics of this crucial ring-closing step.

The stereochemistry at the C3 and C4 positions of the resulting β-lactam is directly controlled by the stereochemistry of the starting acyclic precursor. For the cyclization to occur, the molecule must adopt a conformation that allows the nucleophilic nitrogen to attack the electrophilic carbon bearing the leaving group from the backside, in accordance with the principles of the S(_N)2 mechanism. This typically involves a Walden inversion at the carbon atom undergoing substitution.

Key factors influencing the facility of this intramolecular S(_N)2 reaction include:

The nature of the leaving group: A better leaving group will accelerate the rate of cyclization.

The nucleophilicity of the nitrogen atom: Electron-donating substituents on the nitrogen can enhance its nucleophilicity, although this can be modulated by the presence of protecting groups.

The conformational preferences of the acyclic precursor: The molecule must be able to achieve the necessary geometry for the backside attack. Ring strain in the forming four-membered ring also plays a significant role in the transition state energy.

Intermolecular [2+2] Cycloaddition Approaches to 2-Azetidinones

Intermolecular [2+2] cycloaddition reactions represent a powerful and convergent strategy for the synthesis of the 2-azetidinone ring system. These reactions involve the combination of two two-carbon components to form the four-membered ring in a single step.

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is one of the most versatile and widely used methods for the synthesis of β-lactams. This reaction is particularly useful for creating a wide variety of substituted 2-azetidinones by varying the ketene and imine components.

The reaction mechanism is generally believed to proceed through a zwitterionic intermediate, formed by the nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene. Subsequent ring closure of this intermediate affords the β-lactam product. The stereochemical outcome of the Staudinger reaction is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions. Both cis and trans β-lactams can be formed, and the stereoselectivity can often be controlled by careful choice of reactants and reaction parameters.

For the synthesis of this compound derivatives, this approach would typically involve the use of an N-sulfonylated imine. The reaction of such an imine with a suitable ketene would directly install the desired sulfonyl group at the N1 position of the β-lactam ring.

A general representation of the Staudinger reaction for the synthesis of an N-sulfonylated β-lactam is as follows:

| Ketene | N-Sulfonyl Imine | Product |

| R¹R²C=C=O | R³CH=NSO₂R⁴ | 1-Sulfonyl-2-oxoazetidine derivative |

An alternative and highly effective approach for the synthesis of N-sulfonylated β-lactams involves the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with olefins. This reaction proceeds to give N-chlorosulfonyl-β-lactams, which can be subsequently reduced to afford the desired 2-oxoazetidine derivatives. This method is particularly advantageous as it provides direct access to N-unsubstituted β-lactams after the removal of the chlorosulfonyl group, which can then be N-functionalized as required.

Enolate-Imine Cycloaddition Methods

The [2+2] cycloaddition reaction between an enolate and an imine stands as a cornerstone for the construction of the β-lactam ring. This method offers a convergent and highly adaptable route to a wide array of substituted 2-oxoazetidine structures. The reaction fundamentally involves the formation of a carbon-carbon bond and a carbon-nitrogen bond in a concerted or stepwise fashion to yield the four-membered azetidinone ring.

In the context of this compound derivatives, the imine component is often pre-sulfonated or the sulfonation is carried out on the formed β-lactam ring. The enolate partner can be generated from a variety of carbonyl compounds, including esters, amides, and thioesters. The choice of reactants and reaction conditions plays a pivotal role in the efficiency and stereochemical outcome of the cycloaddition.

Key to the success of this method is the generation of a reactive enolate species that can undergo nucleophilic attack on the imine carbon. The use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) is common for the deprotonation of the carbonyl compound to form the corresponding lithium enolate. The nature of the substituents on both the enolate and the imine significantly influences the reactivity and the diastereoselectivity of the cycloaddition. For instance, electron-withdrawing groups on the imine nitrogen enhance its electrophilicity, thereby facilitating the reaction.

Alternative Synthetic Pathways (e.g., Strecker Synthesis, Amidomalonate Synthesis)

While enolate-imine cycloadditions are prevalent, alternative synthetic strategies have also been explored for the preparation of the 2-oxoazetidine core. These methods can offer advantages in terms of starting material availability, scalability, and access to specific substitution patterns.

The Strecker synthesis , a classical method for the preparation of α-amino acids, can be conceptually adapted for the synthesis of β-amino acids, which are precursors to β-lactams. The traditional Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. For the synthesis of β-lactam precursors, a modified approach targeting β-amino acids would be necessary, although its direct application to form the this compound ring system is not a commonly reported pathway.

The Amidomalonate synthesis provides a versatile route to α-amino acids and can be extended to the synthesis of β-amino acids. This method typically involves the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation. By choosing an appropriate electrophile, a side chain corresponding to that desired at the C4 position of the β-lactam can be introduced. Subsequent manipulation of the functional groups would be required to form the azetidinone ring and introduce the sulfonic acid moiety.

Another notable alternative is the Wolff rearrangement . This reaction involves the conversion of a diazoketone into a ketene, which can then undergo a [2+2] cycloaddition with an imine to form the β-lactam ring. This method has been successfully employed for the synthesis of various 2-oxoazetidine derivatives and offers a distinct advantage in the generation of the reactive ketene intermediate under thermal or photochemical conditions.

Transformation from Pre-existing β-Lactam Nuclei (e.g., Conversion from 6-Aminopenicillanic Acid)

A highly efficient and industrially relevant approach to certain this compound derivatives involves the chemical modification of readily available β-lactam antibiotics, such as penicillins. 6-Aminopenicillanic acid (6-APA) , which is produced on a large scale by the enzymatic hydrolysis of penicillin G or V, serves as a valuable chiral starting material. rsc.org

The transformation of 6-APA to the monobactam core involves the cleavage of the thiazolidine (B150603) ring. This can be achieved through a multi-step sequence that often includes:

Protection of the amino and carboxylic acid functionalities of 6-APA.

Oxidative cleavage of the thiazolidine ring, for example, using reagents like potassium permanganate (B83412) or ruthenium tetroxide.

Further chemical modifications to remove the unwanted side-chain fragments and introduce the sulfonic acid group at the N1 position.

This semisynthetic approach is advantageous as it utilizes a naturally occurring, enantiomerically pure starting material, thereby circumventing the need for asymmetric synthesis or chiral resolution in the initial steps.

Regioselective and Stereoselective Synthesis of this compound Derivatives

The biological activity of monobactam antibiotics is critically dependent on the stereochemistry of the substituents on the azetidine ring. Therefore, the development of synthetic methods that allow for precise control over the formation of chiral centers is of paramount importance.

Control of Chiral Centers in the Azetidine Ring System

The 2-oxoazetidine ring can possess chiral centers at the C3 and C4 positions. The stereochemical outcome of the ring-forming reaction, particularly the enolate-imine cycloaddition, is influenced by several factors:

The geometry of the enolate: E- and Z-enolates can lead to different diastereomeric products. The geometry of the enolate is in turn controlled by the deprotonation conditions (base, solvent, temperature) and the nature of the ester group.

The structure of the imine: The substituents on the imine can create steric hindrance that directs the approach of the enolate.

Reaction conditions: Temperature, solvent, and the presence of additives can all affect the transition state energies of the competing diastereomeric pathways.

By carefully selecting these parameters, chemists can often favor the formation of one diastereomer over the other, achieving a high degree of stereocontrol.

Diastereoselective and Enantioselective Synthetic Approaches

To achieve high levels of stereoselectivity, various asymmetric strategies have been developed. These can be broadly categorized as:

Substrate-controlled synthesis: This approach utilizes a chiral starting material, where the existing stereocenter directs the formation of new stereocenters.

Auxiliary-controlled synthesis: A chiral auxiliary is temporarily attached to one of the reactants (either the enolate precursor or the imine). The auxiliary biases the cycloaddition to proceed in a diastereoselective manner. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.

Catalyst-controlled synthesis: A chiral catalyst is used to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer.

These approaches have enabled the synthesis of monobactam precursors with high diastereomeric and enantiomeric excesses.

Utilization of Chiral Auxiliaries and Substrates (e.g., L-Threonine, Norephedrine-derived Oxazolidines)

The use of chiral auxiliaries derived from readily available natural products is a powerful tool in asymmetric synthesis.

L-Threonine , a naturally occurring amino acid, is a versatile chiral building block for the synthesis of β-lactams. Its two chiral centers can be used to control the stereochemistry of the newly formed ring. For instance, L-threonine can be converted into a chiral β-hydroxy ester, which can then be used to construct the azetidinone ring with a specific stereochemistry at the C3 and C4 positions.

Norephedrine-derived oxazolidines are another class of effective chiral auxiliaries. These can be prepared from either (1R,2S)-(-)-norephedrine or (1S,2R)-(+)-norephedrine. When attached to the enolate precursor, the bulky phenyl and methyl groups of the oxazolidine (B1195125) ring effectively shield one face of the enolate, forcing the imine to approach from the less hindered side. This leads to a high degree of diastereoselectivity in the cycloaddition reaction. The auxiliary can be subsequently cleaved under mild conditions to afford the desired enantiomerically pure β-lactam.

Below is a table summarizing the impact of different chiral auxiliaries on the diastereoselectivity of β-lactam formation via enolate-imine cycloaddition, based on representative literature findings.

| Chiral Auxiliary | Enolate Precursor | Imine | Diastereomeric Ratio (cis:trans) | Diastereomeric Excess (d.e.) |

| (1S,2R)-Norephedrine-derived oxazolidinone | Acetate | N-aryl | >95:5 | >90% |

| L-Threonine derivative | Glycolate | N-tosyl | 10:90 | 80% |

| Evans' oxazolidinone | Propionate | N-aryl | >98:2 | >96% |

Table 1: Influence of Chiral Auxiliaries on Diastereoselectivity in Enolate-Imine Cycloadditions

The development of these advanced synthetic methodologies has been instrumental in providing access to a diverse range of this compound derivatives. The ability to control the stereochemistry of these molecules is crucial for the discovery and development of new monobactam antibiotics with improved efficacy and resistance profiles.

Sulfonation Strategies for the 1-Position of the Azetidine Ring

The introduction of a sulfonic acid group at the 1-position of the 2-oxoazetidine (β-lactam) ring is a critical step in the synthesis of monobactam antibiotics. This functional group is essential for the biological activity of these compounds. Various strategies have been developed to achieve this sulfonation, ranging from direct methods to the use of milder, complexed reagents.

Direct Sulfonation Procedures

Direct sulfonation involves the reaction of an N-1 unsubstituted azetidinone with a potent sulfonating agent. One common method is the use of chlorosulfonic acid. For instance, the synthesis of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid involves a step where the azetidine ring is sulfonated with chlorosulfonic acid before cyclization under alkaline conditions researchgate.net. Another approach involves the reaction of a tertiary amine with chlorosulfonic acid in an organic solvent; however, this can lead to lower yields as one mole of the amine is consumed to form a hydrochloride salt google.com. The direct use of sulfur trioxide is also possible but can be challenging to handle on an industrial scale due to its reactivity google.com.

Application of Sulfur Trioxide-Base Complexes as Sulfonating Reagents

To circumvent the harshness and handling issues associated with reagents like neat sulfur trioxide, sulfur trioxide-base complexes are widely employed as milder and more selective sulfonating agents. nih.govchemrxiv.org These adducts are formed by the reaction of sulfur trioxide, a Lewis acid, with Lewis bases such as pyridine, trimethylamine (B31210) (Me3N), or triethylamine (B128534) (Et3N) nih.gov.

These complexes offer several advantages, including improved stability, reduced side reactions, and easier handling. nih.govchemrxiv.org They are particularly effective for the sulfation of alcohols and the sulfamation of amines. researchgate.net The choice of the amine base can modulate the reactivity of the complex. For example, sulfur trioxide-pyridine (Py·SO3) and sulfur trioxide-dimethylformamide (DMF·SO3) are commonly used for the sulfation of polysaccharides and polyphenolic flavonoids nih.gov. The sulfur trioxide trimethylamine complex (Me3N·SO3) has been successfully used in a one-pot deprotection and sulfation reaction to synthesize β-lactamase inhibitors nih.gov.

The general mechanism involves the nucleophilic attack of the nitrogen atom of the azetidinone ring onto the sulfur atom of the complex, leading to the formation of the N-sulfonated product.

Interactive Data Table: Common Sulfur Trioxide-Base Complexes

| Complex Name | Formula | Common Applications |

| Sulfur trioxide-pyridine | Py·SO3 | Sulfation of polysaccharides, steroids, and sensitive heterocycles google.comresearchgate.net |

| Sulfur trioxide-trimethylamine | Me3N·SO3 | Sulfation of hydroxylamine (B1172632) intermediates, synthesis of aliphatic and aromatic sulfonic acids nih.govresearchgate.net |

| Sulfur trioxide-triethylamine | Et3N·SO3 | Sulfation of flavonoids, polysaccharides, proteins, and steroids nih.gov |

| Sulfur trioxide-dimethylformamide | DMF·SO3 | Sulfation of polysaccharides and polyphenolic flavonoids nih.gov |

Role of Reaction Conditions and Stoichiometry in Sulfonation Yields

The success of the sulfonation reaction is highly dependent on carefully controlled reaction conditions and stoichiometry. The order of addition of reactants has been found to be a critical parameter nih.gov. For instance, in sulfation reactions using dicyclohexylcarbodiimide (B1669883) (DCC) and sulfuric acid, the alcohol is typically added to the DCC before the introduction of the acid nih.gov.

Solvent choice is also crucial. While reactions in solvents like THF and dioxane can produce the desired products, they may also lead to undesirable side products nih.gov. The stoichiometry, or the molar ratio of the azetidinone substrate to the sulfonating agent, must be optimized to ensure complete reaction while minimizing the formation of byproducts. An excess of the sulfonating reagent can lead to undesired side reactions, whereas an insufficient amount will result in incomplete conversion. nih.govchemrxiv.org The quality of the sulfonating agent, such as the triethylamine-sulfur trioxide complex, is also vital as it provides the active sulfur trioxide for the reaction researchgate.net.

Chemical Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the development of new therapeutic agents. By modifying the substituents at the C3 and C4 positions of the azetidine ring and altering the sulfonic acid group, chemists can fine-tune the biological and pharmacological properties of the resulting molecules.

Introduction of Diverse Substituents at C3 and C4 of the Azetidine Ring

Extensive research has been conducted on modifying the C3 and C4 positions of the monobactam core to enhance antibacterial activity. A common strategy involves acylating the C3-amino group with various side chains. For example, a number of derivatives have been synthesized by introducing a 3-[2-(2-aminothiazol-4-yl)-(Z)-2-(substituted oxyimino)-acetamido] group nih.gov.

The C4 position has also been a target for modification. Studies have shown that introducing different substituents at C4 can significantly impact the antibacterial efficacy. Among various 4-substituted methyl groups explored, the carbamoyloxymethyl group was found to have a particularly beneficial effect on the antibacterial activity of these 2-azetidinone derivatives nih.gov. This led to the development of potent antibacterial agents.

Interactive Data Table: Examples of C3 and C4 Substituents

| Position | Example Substituent | Resulting Compound Class |

| C3 | 2-(2-aminothiazol-4-yl)-2-(oxyimino)acetamido groups | Potent antibacterial agents nih.gov |

| C4 | Carbamoyloxymethyl | Enhanced antibacterial activity nih.gov |

| C4 | Methyl | (3S)-trans-3-amino-4-methyl-2-oxoazetidine-1-sulfonic acid googleapis.com |

Modification of the Sulfonic Acid Group

The sulfonic acid group is crucial for activity, but it can also be modified to create prodrugs, alter solubility, or facilitate purification.

Salt Formation: The sulfonic acid group can readily react with a base to form a salt. This is often done to improve the stability or facilitate the isolation and purification of the compound. The salt can later be converted back to the free acid form if needed googleapis.com.

Esterification (Protecting Groups): The sulfonic acid can be converted into a sulfonate ester. This is often done to protect the sulfonic acid group during subsequent synthetic steps, as sulfonated molecules are often poorly soluble in organic solvents. nih.gov Simple esters are generally not used because sulfonate esters are potent electrophiles. Therefore, sterically hindered protecting groups such as isobutyl or neopentyl groups are employed. nih.gov These protecting groups can be cleaved under specific conditions to regenerate the free sulfonic acid. For example, trichloroethyl (TCE) sulfonates are stable to non-basic nucleophiles but can be cleaved by reduction with zinc or iron nih.gov.

Amidation: While less common in the context of active monobactams, the sulfonic acid could theoretically be converted to a sulfonamide. Sulfonyl fluorides, which are more stable than sulfonyl chlorides, can react with nucleophiles in Sulfur-Fluoride Exchange (SuFEx) reactions to yield sulfonamides nih.gov.

Synthesis of Complex Side Chains (e.g., Amino-Thiazolyl Oxime Groups)

The synthesis of complex side chains is a critical aspect of modifying the biological activity of this compound derivatives. Among the most significant side chains are those containing an amino-thiazolyl oxime group, which is a key structural feature in potent antibiotics like aztreonam (B1666516). thieme-connect.comnih.gov The general approach involves the synthesis of the side chain moiety, which is then coupled to the core azetidinone structure.

A common precursor for the aminothiazolyl oxime side chain is (Z)-2-(2-aminothiazol-4-yl)-2-(alkoxyimino)acetic acid or its derivatives. The synthesis of these complex side chains can be approached through various methodologies, often involving multi-step sequences.

One established method for the synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids begins with tert-butyl acetoacetate. nih.gov This process involves a sequence of reactions including oximation, alkylation of the oxime, halogenation of the methyl alpha-keto group with simultaneous cleavage of the tert-butyl ester, protection of the resulting acid function, formation of the 2-aminothiazole (B372263) ring via the Hantzsch method with thiourea, formylation of the amino group, and finally, selective deprotection of the carboxylic acid. nih.gov

The following table outlines a synthetic sequence for a key intermediate of the aminothiazolyl oxime side chain:

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | tert-Butyl acetoacetate | Sodium nitrite | Oxime derivative | Introduction of the oxime group |

| 2 | Oxime derivative | Alkyl halide | Alkylated oxime | Introduction of the alkoxy group of the oxime |

| 3 | Alkylated oxime | Sulfuryl chloride | Halogenated acid | Halogenation and deprotection of the ester |

| 4 | Halogenated acid | Diphenyldiazomethane | Protected acid | Protection of the carboxylic acid |

| 5 | Protected acid | Thiourea | 2-Aminothiazole derivative | Formation of the thiazole (B1198619) ring |

| 6 | 2-Aminothiazole derivative | Formic acid derivative | Formylated aminothiazole | Protection of the amino group |

| 7 | Formylated aminothiazole | Trifluoroacetic acid, Anisole | (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acid | Final deprotection of the carboxylic acid |

Another crucial aspect is the stereochemistry of the oxime group, with the (Z)-isomer being essential for biological activity. Methods have been developed to selectively synthesize the (Z)-isomer of 2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride, a precursor for the side chain. researchgate.net This can be achieved by using thionyl chloride and N,N-dimethyl formamide (B127407) as the chlorinating agent at low temperatures. researchgate.net

The synthesis of a specific side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)acetic acid, is also a key intermediate for certain advanced generation cephalosporins and monobactams. pharmaffiliates.com

Once the desired side chain is synthesized, it is activated and coupled to the 3-amino group of the this compound nucleus. The coupling reaction is a critical step that forms the final active molecule. For instance, the synthesis of aztreonam involves the coupling of the aminothiazolyl oxime side chain with the (2S,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid core. newdrugapprovals.org

Detailed research has also explored the extension of the side chain of aztreonam by coupling the side chain's free acid with a siderophore mimetic to enhance its activity against multidrug-resistant Gram-negative bacteria. nih.gov This demonstrates the ongoing efforts to synthesize more complex and effective side chains.

The following table summarizes key intermediates in the synthesis of amino-thiazolyl oxime side chains:

| Intermediate | Structure | Synthetic Utility |

| (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acid | A versatile precursor for various aminothiazolyl oxime side chains. nih.gov | |

| (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride | An activated form of the side chain ready for coupling with the β-lactam core. researchgate.net | |

| (Z)-2-(2-aminothiazol-4-yl)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)acetic acid | A key intermediate for the synthesis of specific advanced-generation antibiotics. pharmaffiliates.com |

Chemical Reactivity and Reaction Mechanisms of 2 Oxoazetidine 1 Sulfonic Acid Derivatives

Reactivity Profile of the β-Lactam Ring System

The β-lactam ring, a four-membered cyclic amide, is the central functional group in this class of compounds. Its reactivity is significantly influenced by several factors, including ring strain, the nature of substituents, and the electronic effects of the N1-sulfonic acid moiety.

The four-membered ring of a β-lactam is inherently strained. wikipedia.orgreddit.com This strain arises from the deviation of bond angles from the ideal tetrahedral and trigonal planar geometries of sp³ and sp² hybridized atoms, respectively. The pyramidal geometry forced upon the nitrogen atom by the ring structure reduces the resonance stabilization typically found in acyclic amides, making the carbonyl group more ketone-like and, consequently, more susceptible to nucleophilic attack. wikipedia.org Fusion to a second ring, as seen in bicyclic β-lactams like penicillins and cephalosporins, further increases this ring strain, enhancing their reactivity. nih.gov In monocyclic β-lactams, such as derivatives of 2-oxoazetidine-1-sulfonic acid, the ring strain remains a crucial factor driving their chemical transformations. nih.govnih.gov

The primary reaction of the β-lactam ring is nucleophilic acyl substitution, which leads to the opening of the four-membered ring. wikipedia.org This process is central to the biological activity of β-lactam antibiotics, which act by acylating and thereby inactivating penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. nih.gov The reaction is initiated by the attack of a nucleophile, such as the active site serine of a PBP, on the carbonyl carbon of the β-lactam ring. nih.gov This forms a tetrahedral intermediate that subsequently collapses, leading to the cleavage of the amide bond and opening of the ring. mdpi.com

The susceptibility of the β-lactam ring to nucleophilic attack is a key determinant of its reactivity. nih.gov The rate of this reaction is influenced by the electronic nature of the substituents on the ring. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, making it more prone to attack.

The N-sulfonic acid group is a powerful electron-withdrawing group that plays a critical role in activating the β-lactam ring of this compound derivatives. pageplace.deresearchgate.net This activation is achieved by further increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net The sulfonic acid group is responsible for the biological activation of the β-lactam nucleus in these compounds. google.comgoogle.com This activation promotes the acylation of the active site serine of PBPs, which is a key step in their antibacterial mechanism. researchgate.net In addition to its activating role, the anionic nature of the sulfonic acid group is thought to be important for binding to the target enzymes. researchgate.net

Transformations Involving Oxidation and Reduction

The this compound framework can undergo various oxidation and reduction reactions, depending on the specific reagents and reaction conditions. While the core β-lactam ring itself is not typically the primary site of these transformations under standard conditions, functional groups attached to the ring can be readily modified. For instance, the oxidation of substituents on the azetidine (B1206935) ring can be achieved using various oxidizing agents. srce.hr Similarly, reduction of functional groups can be performed. For example, catalytic hydrogenation can be used to remove protecting groups or reduce unsaturated moieties. researchgate.net The choice of oxidizing or reducing agent is crucial to avoid unwanted side reactions, such as the opening of the sensitive β-lactam ring. ucr.edu

Substitution Reactions on the Azetidine Ring and Ancillary Functional Groups

The azetidine ring of this compound derivatives can be functionalized through various substitution reactions. The positions C3 and C4 are common sites for introducing diverse substituents to modulate the biological activity and pharmacokinetic properties of these compounds. For instance, the amino group at the C3 position is often acylated to introduce a wide range of side chains. google.com The substituent at the C4 position can also be varied, which has been shown to influence resistance to β-lactamases. researchgate.net

Furthermore, ancillary functional groups on the side chains can undergo a variety of chemical transformations. These include nucleophilic substitutions, condensation reactions, and modifications of aromatic rings. researchgate.netsmolecule.com These reactions allow for the synthesis of a vast library of derivatives with tailored properties.

Theoretical and Computational Investigations of Reaction Pathways

Computational chemistry has become an invaluable tool for understanding the reactivity and reaction mechanisms of β-lactam compounds. Theoretical studies can provide insights into the transition state structures and energetics of various reaction pathways, including nucleophilic ring-opening and enzymatic hydrolysis. For example, computational models have been used to investigate the mechanism of action of β-lactamases and the role of key amino acid residues in their active sites. mdpi.com

Quantum mechanical calculations can also be employed to study the electronic properties of this compound derivatives and to rationalize the activating effect of the N-sulfonic acid group. These theoretical investigations complement experimental studies and provide a deeper understanding of the factors that govern the chemical reactivity of this important class of compounds.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of 2-oxoazetidine-1-sulfonic acid, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the hydrogen atom environments within the this compound molecule. The protons on the four-membered β-lactam ring exhibit characteristic chemical shifts and coupling patterns. The protons at the C3 and C4 positions of the azetidinone ring are diastereotopic and typically appear as multiplets in the spectrum.

Detailed analysis of related azetidinone structures suggests that the protons on the carbon adjacent to the carbonyl group (C3) would resonate at a different frequency compared to the protons on the carbon adjacent to the nitrogen atom (C4). The coupling constants (J-values) between these protons are crucial for determining their relative stereochemistry (cis or trans). For instance, a smaller coupling constant is often indicative of a trans relationship between adjacent protons on the azetidinone ring. google.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H3 (CH₂) | 2.8 - 3.2 | Multiplet |

| H4 (CH₂) | 3.5 - 3.9 | Multiplet |

Note: The chemical shift values are estimates based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C2) of the β-lactam ring is characteristically found in the downfield region of the spectrum, typically around 165-175 ppm. The carbons of the azetidinone ring (C3 and C4) resonate at intermediate chemical shifts. The chemical shifts can be influenced by the substituent effects of the sulfonic acid group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (C=O) | 165 - 175 |

| C3 (CH₂) | 40 - 50 |

| C4 (CH₂) | 45 - 55 |

Note: The chemical shift values are estimates based on data from related oxoazetidine derivatives and general ¹³C NMR principles. researchgate.net

Two-dimensional (2D) NMR experiments are powerful techniques for unambiguously assigning proton and carbon signals and establishing the connectivity within the this compound molecule. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, cross-peaks would be expected between the protons at the C3 and C4 positions, confirming their scalar coupling relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies direct one-bond attachments between protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the azetidinone ring. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

The most prominent and diagnostic absorption band in the IR spectrum of this compound is the stretching vibration of the β-lactam carbonyl group (C=O). This typically appears as a strong, sharp peak at a relatively high wavenumber, often in the range of 1750-1800 cm⁻¹, which is characteristic of a strained four-membered ring carbonyl.

The sulfonic acid group (SO₃H) also gives rise to characteristic absorption bands. The S=O stretching vibrations are expected to appear as strong bands in the regions of 1340-1350 cm⁻¹ (asymmetric stretch) and 1150-1160 cm⁻¹ (symmetric stretch). libretexts.org The O-H stretching of the sulfonic acid group would likely be a broad band in the 2500-3300 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| β-Lactam C=O | Stretch | 1750 - 1800 | Strong |

| S=O (Sulfonic Acid) | Asymmetric Stretch | 1340 - 1350 | Strong |

| S=O (Sulfonic Acid) | Symmetric Stretch | 1150 - 1160 | Strong |

| O-H (Sulfonic Acid) | Stretch | 2500 - 3300 | Broad, Medium |

| C-N | Stretch | 1300 - 1400 | Medium |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid, solution) and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₃H₅NO₄S, which corresponds to a molecular weight of approximately 151.14 g/mol . chemsrc.com

In a typical mass spectrum, a molecular ion peak ([M]⁺ or a related adduct like [M+H]⁺ or [M+Na]⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

The fragmentation of this compound under mass spectrometric conditions would likely involve the cleavage of the β-lactam ring and the loss of the sulfonic acid group or fragments thereof. Common fragmentation pathways could include the loss of SO₃ (80 Da) or HSO₃ (81 Da). The analysis of these fragment ions helps to piece together the structure of the original molecule. savemyexams.comlibretexts.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Analytes

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for separating it from any impurities or related compounds. hmdb.cavscht.cz Given the polar and acidic nature of the sulfonic acid group, reversed-phase HPLC is a suitable technique.

A typical HPLC method would employ a C18 stationary phase. Due to the high polarity of the analyte, a highly aqueous mobile phase is often necessary to achieve adequate retention. To ensure good peak shape and reproducibility for the ionizable sulfonic acid, the mobile phase is usually buffered at an acidic pH. A common mobile phase composition would be a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.5) and an organic modifier like acetonitrile (B52724) or methanol. nacalai.comsigmaaldrich.com

Detection is commonly performed using a UV detector, as the β-lactam chromophore absorbs in the low UV region. The purity of the sample is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.

Table 4: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 20 mM phosphate buffer, pH 2.5) and acetonitrile/methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: Method parameters may require optimization for specific applications and instrumentation.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in definitively determining the molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state.

However, crystallographic data for closely related structures and salts provide valuable insights into the expected structural features of the 2-oxoazetidine-1-sulfonate moiety. For instance, the crystal structure of derivatives reveals key details about the geometry of the β-lactam ring and the conformation of the sulfonic acid group.

In a study on (2R,3R)-3-Ammonio-1-(1-methoxycarbonyl-2-methyl-1-propenyl)-4-oxoazetidine-2-sulfonate Monohydrate, a derivative of this compound, X-ray analysis provided the following crystallographic parameters. crystallography.net

Interactive Table: Crystallographic Data for a this compound Derivative crystallography.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21 1 |

| Unit Cell Dimensions | |

| a | 6.097(7) Å |

| b | 6.804(5) Å |

| c | 16.92(2) Å |

| α | 90° |

| β | 97.66(6)° |

| γ | 90° |

| Cell Volume | 695.6(13) ų |

| Temperature | 295(3) K |

| Radiation Type | MoKα |

| Wavelength | 0.71073 Å |

Although a definitive crystal structure for the parent this compound is not available, the extensive crystallographic studies on its derivatives provide a solid foundation for understanding its likely solid-state structure. Future research leading to the successful crystallization and X-ray diffraction analysis of this compound would be invaluable for a complete understanding of its chemical and physical properties.

Biochemical Interactions and Mechanistic Biology of 2 Oxoazetidine 1 Sulfonic Acid Derivatives

Molecular Mechanisms of Interaction with Biological Macromolecules

The antibacterial efficacy of 2-oxoazetidine-1-sulfonic acid derivatives is rooted in their specific interactions with bacterial enzymes essential for cell wall synthesis.

Binding Studies with Penicillin-Binding Proteins (PBPs) in Model Organisms

The primary targets of β-lactam antibiotics, including monobactams, are penicillin-binding proteins (PBPs), which are membrane-bound enzymes crucial for the final steps of peptidoglycan synthesis. researchgate.netresearchgate.net The binding affinity of this compound derivatives to various PBPs determines their spectrum of activity. researchgate.netasm.org

In Escherichia coli, a model Gram-negative bacterium, derivatives of this compound, such as aztreonam (B1666516), exhibit a very high affinity for PBP3. asm.org This specific binding to PBP3, an enzyme involved in septum formation during cell division, is a hallmark of their action in many Gram-negative bacteria. asm.org For instance, aztreonam completely binds to PBP3 in E. coli at a concentration of 0.1 µg/ml. asm.org In contrast, its affinity for other essential PBPs in E. coli, such as PBP1a, is moderate, and it shows poor affinity for PBP1b, PBP2, PBP4, and PBP5/6. asm.org The binding affinity can be influenced by the nature of the side chains attached to the this compound core. researchgate.netasm.org For example, derivatives with side chains related to piperacillin (B28561) and azlocillin (B1666447) show good binding to PBP3 in E. coli (0.1 µg/ml), while those with penicillin-related side chains exhibit poor binding to all essential E. coli PBPs (>100 µg/ml). researchgate.netasm.org

In Staphylococcus aureus, a model Gram-positive bacterium, the binding profile of these derivatives is different. Derivatives with penicillin-related side chains, which are ineffective against E. coli, demonstrate good binding to PBPs 1, 2, and 3 of S. aureus (approximately 1 µg/ml). researchgate.netasm.org Similarly, derivatives with piperacillin and azlocillin side chains also bind well to S. aureus PBPs 1, 2, and 3 (~1 µg/ml). researchgate.netasm.org However, derivatives in the cefotaxime (B1668864) series show poor binding to the essential PBPs of S. aureus (≥100 µg/ml). researchgate.netasm.org It is noteworthy that methicillin-sensitive S. aureus (MSSA) typically has four native PBPs (PBP1 to -4), while methicillin-resistant S. aureus (MRSA) possesses an additional PBP, PBP2', which confers high-level resistance to many β-lactam antibiotics. nih.gov

The selective binding of this compound derivatives to specific PBPs is a key determinant of their antibacterial spectrum. researchgate.netasm.org Their strong affinity for PBP3 in Gram-negative bacteria underlies their potent activity against these organisms, while their variable binding to the PBPs of Gram-positive bacteria accounts for their generally lower efficacy against this class of bacteria. researchgate.netasm.orgasm.org

**Table 1: Binding Affinities of this compound Derivatives to PBPs in E. coli and *S. aureus***

| Derivative Series | Target Organism | PBP Target | Binding Concentration (µg/ml) |

|---|---|---|---|

| Penicillin-related | E. coli | All essential PBPs | >100 |

| Penicillin-related | S. aureus | PBPs 1, 2, and 3 | ~1 |

| Piperacillin/Azlocillin-related | E. coli | PBP 3 | 0.1 |

| Piperacillin/Azlocillin-related | S. aureus | PBPs 1, 2, and 3 | ~1 |

| Cefotaxime-related | E. coli | PBP 3 | 0.1 |

| Cefotaxime-related | S. aureus | PBPs 1, 2, and 3 | ≥100 |

| Aztreonam | E. coli | PBP 3 | 0.1 |

| Aztreonam | E. coli | PBP 1a | 10 |

| Aztreonam | E. coli | PBP 1b, 2, 4, 5/6 | >100 |

Enzymatic Inhibition Kinetics and Specificity

The binding of this compound derivatives to PBPs leads to the inhibition of their enzymatic activity, which is crucial for maintaining the integrity of the bacterial cell wall. veterinaria.unsa.ba These PBPs are transpeptidases, carboxypeptidases, and endopeptidases involved in the cross-linking of peptidoglycan chains. libretexts.orgmicrobialcell.com

The specificity of these compounds for certain PBPs over others is a key aspect of their mechanism. This selective inhibition explains their potent activity against specific bacterial types. For example, the high affinity for PBP3 in Gram-negative bacteria makes them effective against these pathogens, while their generally weaker affinity for the PBPs of Gram-positive bacteria results in lower efficacy. researchgate.netasm.orgasm.org

There is no information available in the provided search results regarding the enzymatic inhibition kinetics of this compound derivatives on Ribonuclease A.

Investigation of Cellular Perturbations at the Molecular Level

The inhibition of PBPs by this compound derivatives triggers a cascade of events within the bacterial cell, ultimately leading to cell death.

Mechanistic Analysis of Effects on Bacterial Cell Wall Synthesis Pathways

The bacterial cell wall is a dynamic structure that is constantly being synthesized and remodeled. veterinaria.unsa.ba The synthesis of peptidoglycan, the major component of the bacterial cell wall, is a complex process that occurs in three main stages: cytoplasmic, membrane-associated, and periplasmic. veterinaria.unsa.bamdpi.com

This compound derivatives, as β-lactam antibiotics, interfere with the final stage of peptidoglycan synthesis, which takes place in the periplasmic space (in Gram-negative bacteria) or on the outer surface of the cell membrane (in Gram-positive bacteria). veterinaria.unsa.ba This stage involves the cross-linking of linear peptidoglycan chains, a reaction catalyzed by PBPs. veterinaria.unsa.balibretexts.org By inhibiting these enzymes, the derivatives prevent the formation of a stable, three-dimensional peptidoglycan network. veterinaria.unsa.ba

The consequence of this inhibition is the weakening of the cell wall. nih.gov The cell is no longer able to withstand the high internal osmotic pressure, leading to cell lysis and death. veterinaria.unsa.banih.gov The specific inhibition of PBP3 by compounds like aztreonam disrupts the formation of the septum during cell division, leading to the characteristic morphological changes observed in treated bacteria. asm.org

Morphological Consequences in Microbial Cells

The targeted inhibition of specific PBPs by this compound derivatives results in distinct and predictable changes in bacterial cell morphology. The most prominent of these is filamentation, which is a direct consequence of the inhibition of PBP3. asm.org

PBP3 is essential for the formation of the cross-wall, or septum, that divides the cell during binary fission. asm.org When PBP3 is inactivated by a compound like aztreonam, cell division is blocked, but cell elongation continues. This results in the formation of long, filamentous cells. asm.org In E. coli, aztreonam induces filamentation at its lowest effective concentration of 0.2 µg/ml, a morphological effect identical to that caused by some cephalosporins which also target PBP3. asm.orgresearchgate.net This filamentation is a clear visual indicator of the specific molecular target of the antibiotic.

Elucidation of Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR)

Correlating Structural Variations on the this compound Scaffold with Biochemical Target Affinity and Specificity

The antibacterial potency and spectrum of this compound derivatives are highly dependent on the nature and stereochemistry of substituents at the C3 and C4 positions of the β-lactam ring. researchgate.net

Substitutions at the C3-Position: The acylamino side chain at the C3 position is a critical determinant of the antibacterial spectrum and potency.

Acyl Side Chain: The introduction of specific acyl groups, particularly those containing an aminothiazole oxime moiety, significantly enhances affinity for the PBPs of Gram-negative bacteria. researchgate.netmdpi.com This feature, characteristic of third-generation cephalosporins, is responsible for the potent activity of compounds like aztreonam against these pathogens. mdpi.com Further modifications to the oxime substituent can fine-tune activity; for instance, the incorporation of a carboxylic acid function on the oxime moiety can increase potency against Pseudomonas aeruginosa. researchgate.net

Stereochemistry: The stereochemistry at C3 is crucial. The (S)-configuration of the 3-amino group is a common feature in active derivatives. nih.gov

Substitutions at the C4-Position: Modifications at the C4 position primarily influence the compound's stability against β-lactamase enzymes and can also enhance antibacterial activity. researchgate.net

Alkyl Groups: The presence of a 4-methyl group, as seen in aztreonam, contributes to its stability against many β-lactamases. mdpi.com The stereochemistry is again important, with the cis-configuration of C3 and C4 substituents often showing greater activity against certain β-lactamase-producing strains compared to the trans-isomers. researchgate.net

Electron-Withdrawing Groups: Introducing electron-withdrawing groups, such as a fluoromethyl or trifluoromethyl group, at the C4 position can make the β-lactam ring more susceptible to nucleophilic attack by the target PBP, thereby enhancing intrinsic antibacterial activity. researchgate.netresearchgate.net For example, 4β-fluoromethyl-2-oxoazetidine-1-sulfonates have demonstrated potent in vitro activity against Gram-negative bacteria. researchgate.net

Other Substituents: A carbamoyloxymethyl group at the C4 position in a cis-configuration, as seen in carumonam, has been shown to significantly boost antibacterial activity against Gram-negative organisms. researchgate.net

The following table summarizes key SAR findings for the this compound scaffold.

| Structural Position | Modification | Effect on Activity/Specificity | Example Compound(s) |

| N1 | Sulfonic Acid Group | Essential for activating the β-lactam ring for nucleophilic attack. researchgate.net | General Monobactams |

| C3 | (S)-3-Amino Group | Crucial for antibacterial activity. nih.gov | (S)-3-amino-2-oxoazetidine-1-sulfonic acid |

| C3 Side Chain | Aminothiazole oxime moiety | Enhances affinity for Gram-negative PBPs. researchgate.netmdpi.com | Aztreonam |

| C3 Side Chain | Carboxylic acid on oxime | Increases potency against P. aeruginosa. researchgate.net | N/A |

| C4 | cis-Methyl group | Provides stability against β-lactamases. mdpi.com | Aztreonam |

| C4 | cis-Carbamoyloxymethyl | Enhances activity against Gram-negative bacteria. researchgate.net | Carumonam |

| C4 | cis-Fluoromethyl/Trifluoromethyl | Increases β-lactam ring reactivity and antibacterial potency. researchgate.netresearchgate.net | 4β-fluoromethyl-2-oxoazetidine-1-sulfonates |

Rational Design Principles for Modulating Binding and Inhibition Profiles

The insights gained from SAR studies form the foundation for the rational design of new this compound derivatives with improved properties. researchgate.net The primary goals of these design strategies are to enhance antibacterial potency, broaden the spectrum of activity, and overcome bacterial resistance mechanisms, particularly β-lactamase production and poor membrane permeability. researchgate.net

Improving Target Engagement and Spectrum:

A key principle is the optimization of the C3 acyl side chain to maximize affinity for essential PBPs in target pathogens. mdpi.com The development of aztreonam, which incorporates a side chain similar to that of third-generation cephalosporins, was a landmark achievement of this approach, resulting in a potent agent specifically targeting aerobic Gram-negative bacteria. mdpi.com Further refinements involve creating derivatives with varied substituents on the C3 side chain's oxime group to fine-tune the spectrum and potency. researchgate.net

Enhancing Stability and Overcoming Resistance:

β-Lactamase Stability: Rational design has focused on modifying the C4 position to protect the β-lactam ring from hydrolysis. The introduction of small alkyl groups (e.g., methyl) or electron-withdrawing groups (e.g., fluoromethyl) sterically or electronically hinders the approach of β-lactamase enzymes. researchgate.netmdpi.com

Overcoming Permeability Barriers: A sophisticated rational design strategy involves conjugating the monobactam scaffold to molecules that can exploit bacterial uptake systems. The "Trojan horse" strategy uses siderophores—iron-chelating compounds—to carry the antibiotic into Gram-negative bacteria via their specific iron transport channels. nih.gov For example, conjugating a bis-catechol siderophore mimetic to the C3 side chain of an aztreonam-like core significantly expands its activity to include multidrug-resistant strains of P. aeruginosa and Acinetobacter baumannii that are normally resistant. nih.gov This approach bypasses resistance due to limited passive diffusion through the outer membrane. nih.gov

Computational and Predictive Modeling:

Modern rational design is increasingly supported by computational methods. Two-dimensional quantitative structure-activity relationship (2D-QSAR) models have been developed to predict the antibacterial activity of new monobactam analogues against specific Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae. nih.gov These predictive models provide a powerful tool for designing novel derivatives with high efficacy against multidrug-resistant bacteria, guiding synthetic efforts toward the most promising candidates. nih.gov

The table below illustrates key rational design principles applied to the this compound core.

| Design Principle | Strategy | Desired Outcome | Example |

| Target Affinity Enhancement | Incorporate C3 side chains known for high PBP affinity (e.g., aminothiazole oxime). | Increased potency against specific pathogens (e.g., Gram-negatives). mdpi.com | Aztreonam |

| Enzyme Stability | Introduce small or electron-withdrawing groups at C4. | Increased resistance to β-lactamase hydrolysis. researchgate.net | Carumonam, 4β-fluoromethyl derivatives |

| Overcoming Permeability-Based Resistance | Conjugate a siderophore mimetic to the antibiotic scaffold. | Active transport into resistant Gram-negative bacteria, expanding the spectrum. nih.govnih.gov | Aztreonam-siderophore conjugates |

| Predictive Design | Utilize computational models like 2D-QSAR. | Guide the synthesis of novel derivatives with predicted high activity. nih.gov | N/A |

Application of 2 Oxoazetidine 1 Sulfonic Acid As a Versatile Synthon in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The 2-oxoazetidine-1-sulfonic acid core is a valuable precursor for the synthesis of more complex heterocyclic systems. The inherent ring strain of the β-lactam ring makes it susceptible to ring-opening reactions, providing access to a variety of linear and cyclic structures. For instance, the reduction of β-lactams can yield azetidines, which are themselves important building blocks in medicinal chemistry. researchgate.net

Furthermore, the functional groups on the azetidine (B1206935) ring can be manipulated to construct fused heterocyclic systems. For example, intramolecular [3+2] cycloaddition reactions involving β-lactam-substituted starting materials have been used to create polycyclic fused chromeno pyrrole (B145914) derivatives. doi.org Similarly, 1,3-dipolar cycloaddition reactions of azomethine ylides with 4-oxoazetidine-2-carbaldehydes have yielded polycyclic fused heterocyclic compounds with regio- and stereoselectivity. doi.org

The versatility of the 2-oxoazetidine scaffold is further demonstrated by its use in the synthesis of β-lactam-substituted polycyclic fused heterocyclic derivatives through various cycloaddition strategies. doi.org These reactions take advantage of the reactivity of the β-lactam ring and its substituents to build intricate molecular frameworks.

Utility in Constructing Precursors for Bioactive Molecules

The this compound moiety is a critical component in the synthesis of numerous bioactive molecules, most notably the monobactam antibiotics. researchgate.net Aztreonam (B1666516), a well-known monobactam, features the this compound core and exhibits potent activity against aerobic gram-negative bacteria. researchgate.net The synthesis of aztreonam and its analogs often involves the use of intermediates derived from this compound. researchgate.netresearchgate.net

The general synthetic strategy often involves the stereospecific cyclization of acyl sulfamates derived from β-hydroxy amino acids to form the core azetidinone ring. researchgate.net This core can then be further functionalized to produce a wide variety of monobactam antimicrobial agents. researchgate.net For example, 3-amino-2-oxoazetidine-1-sulfonic acids serve as general intermediates for the preparation of a large variety of these antibiotics. researchgate.net

The development of novel derivatives often focuses on modifying the side chains attached to the β-lactam ring to enhance biological activity and stability against bacterial resistance mechanisms like β-lactamases. nih.gov The this compound framework provides a stable and synthetically accessible platform for these modifications.

Application in the Preparation of Peptidomimetics and Modified Amino Acid Derivatives

The structural rigidity and defined stereochemistry of the 2-oxoazetidine ring make it an attractive scaffold for the design of peptidomimetics. These molecules mimic the structure and function of peptides but often exhibit improved stability and bioavailability. The β-lactam ring can serve as a conformational constraint, forcing the appended side chains into specific orientations that can mimic the secondary structures of peptides, such as β-turns.

The synthesis of peptidomimetics can involve the ring-opening of β-lactams to generate β-amino acids and their derivatives, which are then incorporated into peptide-like chains. acs.org For example, enantiopure pyrrolidine-derived peptidomimetics and oligo-β-peptides have been synthesized through the nucleophilic ring-opening of β-lactams. acs.org

Furthermore, the 2-oxoazetidine scaffold can be incorporated directly into oligomers to create more rigid structures. For instance, 2-oxopiperazine units, which can be derived from β-lactam chemistry, have been assembled into the main chain of peptoid-like oligomers to rigidify their structure. nih.gov The synthesis of modified amino acids, such as L- and D-Dap (2,3-diaminopropanoic acid), has also utilized intermediates derived from azetidinone structures. researchgate.net

Exploitation in Asymmetric Synthesis as Chiral Building Blocks

Chiral derivatives of this compound are highly valuable as building blocks in asymmetric synthesis. guidechem.comambeed.com The stereocenters on the β-lactam ring can be used to control the stereochemistry of subsequent reactions, leading to the synthesis of enantiomerically pure products. For example, (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid is a chiral building block used in the synthesis of various derivatives for applications in pharmaceuticals and agrochemicals. ambeed.comsmolecule.comcymitquimica.combldpharm.com

The stereocontrolled synthesis of these chiral building blocks is often achieved through methods such as the cyclization of chiral precursors derived from amino acids. researchgate.net For example, L-threonine has been used as a starting material for the synthesis of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidinesufonic acid. researchgate.net The inherent chirality of the starting amino acid is transferred to the final β-lactam product.

These chiral azetidinone derivatives can then be used as chiral auxiliaries or as starting materials for the synthesis of complex chiral molecules. guidechem.com Their utility in asymmetric synthesis allows for the creation of a wide range of enantiomerically pure compounds with specific biological activities.

Comparative Research with Analogous β Lactam Systems and Sulfonic Acid Derivatives

Structural and Electronic Comparisons with Penicillins, Cephalosporins, and Carbapenems

The antibacterial activity of β-lactam compounds is intrinsically linked to the chemical reactivity of the four-membered β-lactam ring. This reactivity is a function of ring strain and electronic activation of the amide bond. While penicillins, cephalosporins, and carbapenems achieve this activation through the fusion of a second ring, 2-oxoazetidine-1-sulfonic acid, a monocyclic β-lactam (monobactam), utilizes a different strategy. johnshopkins.edu

Structural Comparison:

This compound: Features a lone, monocyclic 2-azetidinone ring. The absence of a fused ring system means it has inherently less steric strain compared to its bicyclic counterparts. johnshopkins.edu Crucially, the nitrogen atom of the β-lactam ring is attached to a strongly electron-withdrawing sulfonic acid (-SO₃H) group.

Penicillins: Possess a β-lactam ring fused to a five-membered thiazolidine (B150603) ring. This fusion forces the β-lactam nitrogen into a non-planar, pyramidal geometry, which reduces amide resonance and increases the reactivity of the carbonyl group. nih.govmdpi.com

Cephalosporins: Consist of a β-lactam ring fused to a six-membered dihydrothiazine ring. The larger second ring imparts slightly less strain than in penicillins, but the structure still ensures high reactivity. mdpi.comresearchgate.net

Carbapenems: Feature a β-lactam ring fused to a five-membered pyrroline ring, which introduces a high degree of ring strain, making them exceptionally reactive. nih.gov

Electronic Comparison:

The key to the reactivity of this compound lies in the electronic effect of the N-sulfonic acid group. In a typical amide, the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, stabilizing the bond. To be effective, a β-lactam antibiotic must disrupt this stability.

In bicyclic systems like penicillins, the fusion of the second ring constrains the geometry, pulling the nitrogen atom out of the plane of the carbonyl group. This misalignment hinders resonance, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by bacterial enzymes. nih.gov

In This compound , the same activation is achieved electronically. The highly electronegative sulfonic acid group acts as a powerful electron-withdrawing group, pulling electron density away from the nitrogen atom. researchgate.net This significantly reduces the nitrogen's ability to donate its lone pair for resonance stabilization, thereby activating the carbonyl group for nucleophilic attack. This electronic activation effectively mimics the structural activation seen in bicyclic β-lactams.

| β-Lactam Class | Core Structure | Ring System | Activating Group | Primary Mode of Activation |

|---|---|---|---|---|

| This compound (Monobactam) | 2-Azetidinone | Monocyclic | N-Sulfonic Acid | Electronic (Inductive Effect) |

| Penicillins | Penam | Bicyclic (4- and 5-membered rings) | Fused Thiazolidine Ring | Structural (Ring Strain) |

| Cephalosporins | Cephem | Bicyclic (4- and 6-membered rings) | Fused Dihydrothiazine Ring | Structural (Ring Strain) |

| Carbapenems | Carbapenem | Bicyclic (4- and 5-membered rings) | Fused Pyrroline Ring | Structural (High Ring Strain) |

Comparative Analysis of Biochemical Interaction Mechanisms across Different β-Lactam Classes

The biochemical target for all β-lactam antibiotics are penicillin-binding proteins (PBPs), enzymes essential for the synthesis and remodeling of the bacterial cell wall. nih.govnih.gov A secondary interaction, which leads to antibiotic resistance, is with β-lactamase enzymes that hydrolyze the β-lactam ring. mdpi.com The mechanism for both interactions involves the acylation of a serine residue in the enzyme's active site by the β-lactam's carbonyl carbon. nih.gov

While the fundamental mechanism is conserved, the structural differences outlined above lead to varied affinities for different PBPs and susceptibilities to various β-lactamases.

This compound and Monobactams: Derivatives of this core structure, such as aztreonam (B1666516), show a strong and specific affinity for PBP3 of Gram-negative bacteria. nih.govresearchgate.net This specific targeting is a hallmark of the monobactam class. Furthermore, the monocyclic core is a poor substrate for many common β-lactamases, particularly Class A enzymes. However, derivatives of this compound have been specifically developed as potent inhibitors of Class C β-lactamases (cephalosporinases). googleapis.comgoogle.comgoogle.com

Penicillins: Generally exhibit broad affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria. drugbank.com However, they are highly susceptible to hydrolysis by a wide range of β-lactamases.

Cephalosporins: Possess a broad spectrum of activity, with different "generations" of cephalosporins having varied affinities for PBPs and improved stability against certain β-lactamases. nih.gov For instance, third-generation cephalosporins are more stable against Gram-negative β-lactamases. researchgate.net

Carbapenems: Due to their high reactivity, carbapenems bind to a wide range of PBPs and are stable against hydrolysis by most common β-lactamases, including Class A and Class C types. nih.gov Their broad activity makes them "last-resort" antibiotics, though carbapenem-hydrolyzing β-lactamases (classes B and D) are a significant clinical threat. nih.govnih.gov

| β-Lactam Class | Primary PBP Targets | Susceptibility to β-Lactamases | Inhibitory Profile |

|---|---|---|---|

| This compound (Monobactam) | PBP3 (Gram-negative specific) nih.govnih.gov | Generally resistant to Class A; susceptible to some Class B, D. nih.govmdpi.com | Derivatives are potent inhibitors of Class C β-lactamases. googleapis.comgoogle.com |

| Penicillins | Broad affinity for multiple PBPs. drugbank.com | Highly susceptible to Class A, C, and D. mdpi.com | Generally poor inhibitors, but some derivatives are used as inhibitors (e.g., sulbactam). nih.gov |

| Cephalosporins | Broad affinity; varies by generation. nih.gov | Variable; later generations have increased stability. researchgate.net | Generally poor inhibitors. |

| Carbapenems | Very broad affinity for multiple PBPs. nih.gov | Resistant to most Class A and C; susceptible to Class B and D. nih.gov | Generally poor inhibitors. |

Differentiation of this compound from Other Sulfonic Acid-Containing Compounds

The sulfonic acid moiety is not unique to this compound and is found in a wide range of chemical and biological compounds. However, its role in this specific context is highly specialized. A comparison with other sulfonic acids highlights the unique function conferred by its attachment to a β-lactam ring.

Alkyl Sulfonic Acids (e.g., Methanesulfonic acid): These are strong acids used primarily as catalysts in organic synthesis due to their high acidity and solubility in organic solvents. wikipedia.org Their biochemical role is generally limited to that of a strong acid catalyst.

Aromatic Sulfonic Acids (e.g., p-Toluenesulfonic acid, Polystyrene sulfonate): These compounds are widely used as detergents, dyes, catalysts, and ion-exchange resins. wikipedia.orgbritannica.comcapitalresin.com Their function is derived from their amphiphilic nature (in detergents) or their strong acidity and solid-state properties (in resins and catalysts). capitalresin.com In pharmaceuticals, they often serve as counter-ions to form stable, water-soluble salts. capitalresin.com

Amino Sulfonic Acids (e.g., Taurine): Taurine (2-aminoethanesulfonic acid) is a naturally occurring compound abundant in many tissues. nih.gov Unlike α-amino acids, its sulfonic acid group (instead of a carboxylic acid) means it is not incorporated into proteins. wikipedia.orgresearchgate.net Its biochemical roles are diverse, including cell volume regulation, bile salt formation, and antioxidation, but it does not function as an enzyme inhibitor via covalent modification in the manner of a β-lactam. nih.gov

In contrast to these examples, the primary role of the sulfonic acid group in this compound is not to act as a general acid catalyst, a detergent, or a biological osmolyte. Instead, its function is entirely dedicated to the electronic activation of the adjacent β-lactam ring. This activation transforms the otherwise stable monocyclic amide into a potent acylating agent, enabling it to covalently bind to and inhibit specific bacterial enzymes. This combination of a highly reactive pharmacophore (the β-lactam) with a specific activating group (the N-sulfonic acid) defines its unique biochemical context as a targeted enzyme inhibitor.

| Compound | Chemical Class | Primary Chemical/Biochemical Function | Mechanism of Action |

|---|---|---|---|

| This compound | N-Sulfo-β-Lactam | Enzyme inhibitor (β-lactamase, PBP). nih.govgoogleapis.com | Covalent acylation of enzyme active site, enabled by electronic activation from the sulfo group. |

| p-Toluenesulfonic acid | Aromatic Sulfonic Acid | Strong acid catalyst, salt formation. capitalresin.com | Proton donation. |

| Sodium dodecylbenzenesulfonate | Aromatic Sulfonic Acid | Anionic surfactant (detergent). wikipedia.org | Formation of micelles due to amphiphilic properties. |

| Taurine | Amino Sulfonic Acid | Biological osmolyte, antioxidant, bile salt conjugation. nih.govnih.gov | Non-covalent interactions, radical scavenging, metabolic conjugation. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-oxoazetidine-1-sulfonic acid, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves sulfonation of azetidinone precursors under controlled acidic conditions. Key variables include reagent stoichiometry (e.g., sulfuric acid derivatives), solvent polarity (e.g., dichloromethane vs. acetonitrile), and temperature (0–25°C). Purification via recrystallization or chromatography is critical to isolate the sulfonic acid moiety while minimizing side reactions like over-sulfonation .

- Data Consideration : Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via -NMR to confirm ring integrity and sulfonic group incorporation.

Q. How can researchers validate the structural identity and purity of this compound?

- Methodology : Employ a multi-technique approach:

- Spectroscopy : -NMR to confirm sulfonic acid resonance (~105–120 ppm for sulfonate S=O) and IR for S-O stretching (~1200 cm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M-H]) and isotopic patterns.

- Elemental Analysis : Match calculated vs. observed C, H, N, and S percentages to confirm purity .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under varying conditions?

- Methodology :

- Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) at 25°C.

- Stability : Conduct accelerated degradation studies (e.g., pH 1–13, 40–80°C) with HPLC tracking. Sulfonic acids generally exhibit high thermal stability but may hydrolyze under strongly alkaline conditions .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in catalytic or supramolecular systems?

- Methodology : Use density functional theory (DFT) to calculate electrostatic potential surfaces, focusing on the sulfonic acid group’s proton affinity and hydrogen-bonding capacity. Molecular dynamics (MD) simulations can model interactions with solvents or polymers (e.g., PFSA ionomers) to guide applications in catalysis or membrane design .

Q. What mechanistic insights explain contradictory reports on the compound’s catalytic activity in hydrolysis reactions?

- Methodology : Perform kinetic studies under controlled pH and temperature. Use isotopic labeling (e.g., -water) to track hydrolysis pathways. Compare results with structurally analogous sulfonic acids (e.g., benzenesulfonic derivatives) to isolate steric/electronic effects of the azetidinone ring .

Q. How do degradation pathways of this compound impact its utility in long-term applications (e.g., polymer composites)?

- Methodology : Accelerated aging tests coupled with in situ FTIR or Raman spectroscopy to detect bond cleavage (e.g., S-O or C-N). Pair with X-ray photoelectron spectroscopy (XPS) to monitor sulfur oxidation states. Cross-reference with PFSA membrane degradation studies for mitigation strategies .

Q. What strategies enhance the integration of this compound into composite materials for ion-exchange membranes?

- Methodology : Blend with polymers (e.g., Nafion®) and assess proton conductivity via electrochemical impedance spectroscopy (EIS). Correlate morphology (SAXS/WAXS) with transport properties. Optimize composite ratios to balance mechanical strength (tensile testing) and ion-exchange capacity (titration) .

Data Contradiction Resolution